molecular formula C7H16Cl2N2O4S B3004555 2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride

2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride

Cat. No.: B3004555
M. Wt: 295.18 g/mol
InChI Key: BDKXLTOHYQEAIO-UHFFFAOYSA-N
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Description

2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride is a chemically modified, hydrochloride salt form of a cysteine derivative designed for biochemical research. This compound is of significant interest in metabolomics and exposome research, as its core structure is identified as part of the human exposome—the comprehensive measure of all life-course environmental exposures and their relationship to health . The related disulfide analog is classified as a cysteine-homocysteine mixed disulfide, a class of compounds studied in the context of cellular thiol-disulfide exchange reactions and redox biology . Researchers can utilize this high-purity reagent as a standard or as a building block in the synthesis of more complex biochemical entities. It is also valuable for probing metabolic pathways involving sulfur-containing amino acids and for investigating biomarkers of exposure in environmental health studies . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the free base, facilitating its use in various experimental conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKXLTOHYQEAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystathionine Dihydrochloride can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid. This method involves protecting groups and single-step deprotection under mild conditions, resulting in high purity (99.4%) .

Industrial Production Methods

Industrial production of Cystathionine Dihydrochloride typically involves large-scale synthesis using similar thioalkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the standards required for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Cystathionine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include cysteine, cysteine sulfinic acid, and various substituted derivatives of cystathionine .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 2-amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases. A study highlighted the ability of this compound to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Study ReferenceFindings
Demonstrated antioxidant activity through free radical scavenging assays.

Chelation Therapy

The compound is structurally related to penicillamine, which is known for its chelation properties. It has been utilized in the treatment of heavy metal poisoning (e.g., lead and mercury). Its ability to form stable complexes with metal ions allows for their excretion from the body.

ApplicationMechanism
Heavy Metal DetoxificationBinds to toxic metals, facilitating their elimination through renal pathways.

Neurological Disorders

There is ongoing research into the use of this compound in treating neurological disorders such as Wilson's disease and cystinuria. Its ability to chelate copper makes it a candidate for managing copper accumulation in Wilson's disease patients.

Study ReferenceFindings
Investigated efficacy in reducing copper levels in Wilson's disease models.

Anticancer Properties

Preliminary studies suggest that 2-amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to its ability to modulate redox states within cells.

Study ReferenceFindings
Reported induction of apoptosis in specific cancer cell lines through redox modulation.

Case Study 1: Antioxidant Efficacy

A study conducted on various cell lines demonstrated that treatment with 2-amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid significantly reduced markers of oxidative stress compared to untreated controls. The results were quantified using assays measuring malondialdehyde (MDA) levels.

Case Study 2: Chelation Therapy Effectiveness

In clinical trials involving patients with lead poisoning, administration of the compound led to a marked decrease in blood lead levels within weeks, showcasing its effectiveness as a chelating agent.

Mechanism of Action

Cystathionine Dihydrochloride exerts its effects through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by the enzyme cystathionine beta-synthase and is subsequently cleaved into cysteine and alpha-ketobutyrate by cystathionine gamma-lyase. This pathway is essential for the biosynthesis of cysteine, which is crucial for protein synthesis, glutathione production, and redox regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several related molecules:

(a) 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF)
  • Molecular Formula: C₈H₁₀FNO₂S·HCl
  • Molecular Weight : 239.70 g/mol
  • Key Functional Groups: Sulfonyl fluoride, aminoethyl benzene, hydrochloride salt.
  • Comparison : Unlike the target compound, AEBSF features a sulfonyl fluoride group instead of a sulfanyl linkage. This group confers protease-inhibiting properties, which are absent in the target compound. The hydrochloride salt form is a commonality, enhancing solubility in aqueous systems .
(b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid
  • Molecular Formula : Varies by aryl substituent (e.g., C₁₂H₁₂O₄S for phenyl derivative).
  • Key Functional Groups : Sulfanyl, oxo, aryl, and carboxylic acid groups.
  • Comparison: The oxo group at position 4 and aryl substitution differentiate this compound from the target molecule’s amino-carboxyethyl sulfanyl motif.
(c) 2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric acid ethyl ester hydrochloride
  • Molecular Formula : C₉H₁₉ClN₂O₃S
  • Molecular Weight : 270.78 g/mol
  • Key Functional Groups: Ethyl ester, methylsulfanyl, amino-acetylamino.
  • Comparison : The ethyl ester and methylsulfanyl groups contrast with the target compound’s free carboxylic acid and carboxyethyl sulfanyl groups. This esterification likely improves membrane permeability, making it more suitable for cellular uptake studies .

Research Findings and Context

  • Metabolic Role : highlights sulfanyl-containing metabolites (e.g., C00021) in metabolic pathways, suggesting the target compound could participate in redox or sulfur-transfer reactions. However, its specific metabolic interactions remain uncharacterized .
  • Safety and Handling : AEBSF () underscores the importance of hydrochloride salts in improving stability but also highlights hazards like skin corrosion and hydrogen fluoride release. Similar precautions may apply to the target compound during handling .

Biological Activity

2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride, also known by its CAS number 61125-50-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₇H₁₆Cl₂N₂O₄S
  • Molecular Weight : 295.18 g/mol
  • Structure : The compound features a sulfur-containing moiety that contributes to its biological activity.

The compound exhibits multiple biological activities, primarily attributed to its structural features. The presence of the amino and carboxylic acid groups allows it to interact with various biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Research indicates that compounds similar in structure demonstrate antimicrobial properties. For instance, analogs of amino acids with sulfur groups have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .
  • Antitumor Effects : Preliminary studies suggest that this compound may exhibit antitumor activity. Similar compounds have been found to inhibit tumor cell proliferation in various cancer cell lines, including breast and leukemia cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. Inhibitors targeting PTPs have been explored for their therapeutic potential in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfur-containing amino acids found that derivatives similar to 2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid showed minimum inhibitory concentrations (MICs) ranging from 1.49 to 5.95 µM against various bacterial strains. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that compounds with structural similarities to 2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid inhibited the proliferation of HL60 and MCF7 cancer cell lines. The observed IC50 values indicated significant potency, warranting further investigation into its mechanism of action and potential as an anticancer drug .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of cancer cell proliferation
Enzyme inhibitionTargeting protein tyrosine phosphatases

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride?

Methodological Answer: The compound can be synthesized via thiol-ene reactions or nucleophilic substitutions. A typical approach involves reacting a precursor like (E)-4-aryl-4-oxo-2-butenoic acid with thioglycolic acid in methanol under controlled stoichiometry (e.g., 1:1.5–2 molar ratio) at room temperature for 3–4 hours. Post-reaction, solvent removal under reduced pressure followed by crystallization (water or methanol/water mixtures) yields the product . Optimization may include adjusting reaction time, solvent polarity, or using microwave-assisted synthesis to enhance yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify sulfanyl and amino group positions. Compare shifts with structurally similar compounds (e.g., cystathionine derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ion for C7_7H15_{15}Cl2_2N2_2O4_4S).
  • X-ray Crystallography : Resolve stereochemistry, particularly for chiral centers, if single crystals are obtainable .

Q. What biochemical pathways involve this compound, and how can its role be studied?

Methodological Answer: The compound is structurally analogous to cystathionine, a key intermediate in the transsulfuration pathway. To investigate its role:

  • Enzyme Assays : Incubate with enzymes like cystathionine β-synthase (CBS) and monitor reaction products via HPLC or LC-MS.
  • Metabolic Profiling : Use isotopically labeled (e.g., 13C^{13}C) versions in cell cultures to track incorporation into downstream metabolites .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Compare degradation rates at 2–8°C (recommended for dihydrochloride salts ) vs. room temperature.
  • pH Sensitivity : Perform accelerated degradation tests in buffers (pH 3–9) to identify hydrolysis-prone functional groups (e.g., sulfanyl linkages).
  • Analytical Monitoring : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) to quantify degradation products over time .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigate by:

  • Purity Validation : Ensure ≥95% purity via orthogonal methods (e.g., NMR, elemental analysis).
  • Standardized Assays : Replicate antiproliferative or enzyme inhibition studies under controlled conditions (e.g., fixed cell lines, identical ATP concentrations).
  • Data Cross-Referencing : Compare results with databases like PubChem or CAS Common Chemistry to identify outliers .

Q. How can advanced analytical methods validate trace impurities in the compound?

Methodological Answer:

  • LC-HRMS/MS : Detect and identify impurities at <0.1% levels. Use fragmentation patterns to assign structures.
  • Ion Chromatography : Quantify chloride counterions and residual solvents (e.g., methanol) per ICH guidelines.
  • Solid-State Characterization : Employ thermogravimetric analysis (TGA) to assess hygroscopicity, which may affect dihydrochloride stability .

Q. What computational tools predict the compound’s reactivity in complex biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., CBS) using software like GROMACS.
  • QSAR Modeling : Corrogate structural features (e.g., sulfanyl group electronegativity) with bioactivity data from analogs .
  • Docking Studies : Predict binding affinities using crystal structures of homologous enzymes from PDB .

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